![molecular formula C16H21NOS2 B14175715 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one CAS No. 914675-07-3](/img/structure/B14175715.png)
3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one is an organic compound that features a combination of sulfanyl groups, a piperidinyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate ketone and aldehyde.
Introduction of the piperidinyl group: This step may involve nucleophilic substitution or addition reactions.
Addition of methylsulfanyl groups: This can be done using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The enone structure can be reduced to form the corresponding alcohol.
Substitution: The piperidinyl group can participate in substitution reactions, potentially introducing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Biological Studies: May be used as a probe or reagent in biochemical assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. In a chemical context, it may act as a catalyst or reactant, facilitating specific reactions.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the piperidinyl group.
1-[4-(Piperidin-1-yl)phenyl]prop-2-en-1-one: Lacks the sulfanyl groups.
Uniqueness
The presence of both sulfanyl groups and a piperidinyl group in 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one makes it unique, potentially offering a combination of properties not found in similar compounds. This could result in unique reactivity, biological activity, or material properties.
Properties
CAS No. |
914675-07-3 |
|---|---|
Molecular Formula |
C16H21NOS2 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NOS2/c1-19-16(20-2)12-15(18)13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3 |
InChI Key |
ZKUXZVQRAGYGKE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)N2CCCCC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
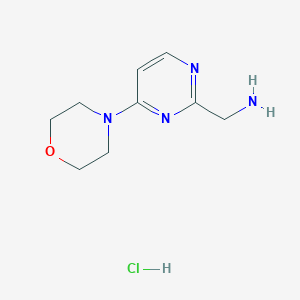
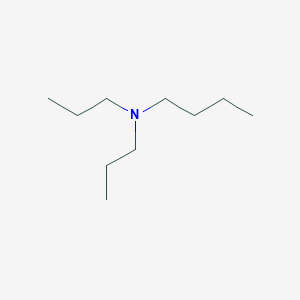
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
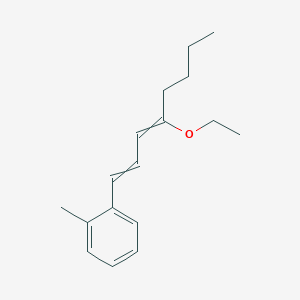
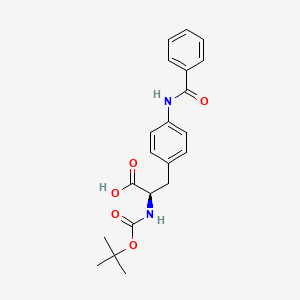
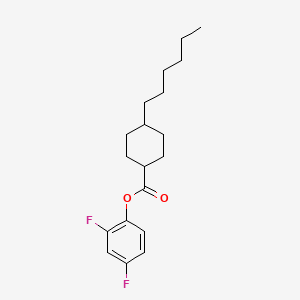


![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
